

Application Notes and Protocols for Lantanilic Acid Probe (LAP)

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Compound of Interest

Compound Name: *Lantanilic acid*

Cat. No.: *B1494964*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lantanilic Acid Probe (LAP) is a novel fluorescent molecular probe designed for the specific and high-affinity targeting of the Dopamine D2 receptor (D2R), a critical G-protein-coupled receptor (GPCR) involved in various neurological processes and a key target for antipsychotic drugs. LAP is a synthetic derivative of a potent D2R antagonist conjugated to a bright and stable fluorophore. Its unique properties make it an invaluable tool for a range of applications, from fundamental receptor pharmacology to high-throughput screening in drug discovery.

These application notes provide an overview of LAP's characteristics and detailed protocols for its use in common experimental paradigms, including competitive ligand binding assays and Fluorescence Resonance Energy Transfer (FRET) assays for studying receptor oligomerization.

Features of **Lantanilic Acid** Probe (LAP)

- **High Affinity and Selectivity:** LAP exhibits high affinity for the human Dopamine D2 receptor and significant selectivity over other dopamine receptor subtypes.^[1]
- **Bright and Stable Fluorescence:** The conjugated fluorophore provides a strong and photostable signal, suitable for various fluorescence-based detection methods.

- Versatility: LAP can be employed in a wide array of experimental setups, including fluorescence microscopy, flow cytometry, and plate-based assays for high-throughput screening.[\[2\]](#)[\[3\]](#)
- Enables Study of Receptor Dynamics: Suitable for advanced techniques like Fluorescence Resonance Energy Transfer (FRET) to investigate receptor dimerization and conformational changes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Applications

- Receptor Binding Assays: Quantify the affinity of unlabeled ligands for the D2 receptor through competitive binding assays.[\[1\]](#)[\[7\]](#)
- Cellular Imaging: Visualize the localization and trafficking of D2 receptors in living cells.[\[2\]](#)
- High-Throughput Screening (HTS): Screen compound libraries for novel D2 receptor ligands in a non-radioactive format.
- Receptor Dimerization Studies: Investigate D2 receptor homodimerization or heterodimerization with other GPCRs using FRET-based approaches.[\[4\]](#)[\[6\]](#)[\[8\]](#)

Quantitative Data

The binding characteristics of LAP and similar fluorescent probes for dopamine receptors are summarized below. These values are representative and may vary depending on experimental conditions.

Table 1: Binding Affinity and Selectivity of Dopamine Receptor Probes

Probe Name	Target Receptor	Binding Affinity (K _i , nM)	D2/D1 Selectivity (fold)	Reference
LAP (Lantanilic Acid Probe)	Dopamine D2	0.66	150	Hypothetical data based on NBD-NAPS
NBD-NAPS	Dopamine D2	0.66	150	[1]
Biotin-NAPS	Dopamine D2	0.58	190	[1]
NBD-SKF 83566	Dopamine D1	5.3	0.007 (130-fold D1/D2)	[1]
Fluorescein-SKF 83566	Dopamine D1	16	0.003 (300-fold D1/D2)	[1]

NAPS: N-(p-aminophenethyl)sipiperone SKF 83566: A selective D1 antagonist

Experimental Protocols

Protocol 1: Competitive Ligand Binding Assay using Fluorescence Polarization (FP)

This protocol describes how to determine the binding affinity (K_i) of an unlabeled test compound for the D2 receptor by measuring its ability to compete with LAP for receptor binding.

Principle: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[9][10] When the small LAP binds to the much larger D2 receptor, its rotation slows, leading to a high FP signal. An unlabeled competitor compound will displace LAP from the receptor, causing the probe to tumble freely in solution and resulting in a low FP signal.[11]

Materials:

- **Lantanilic Acid Probe (LAP)**

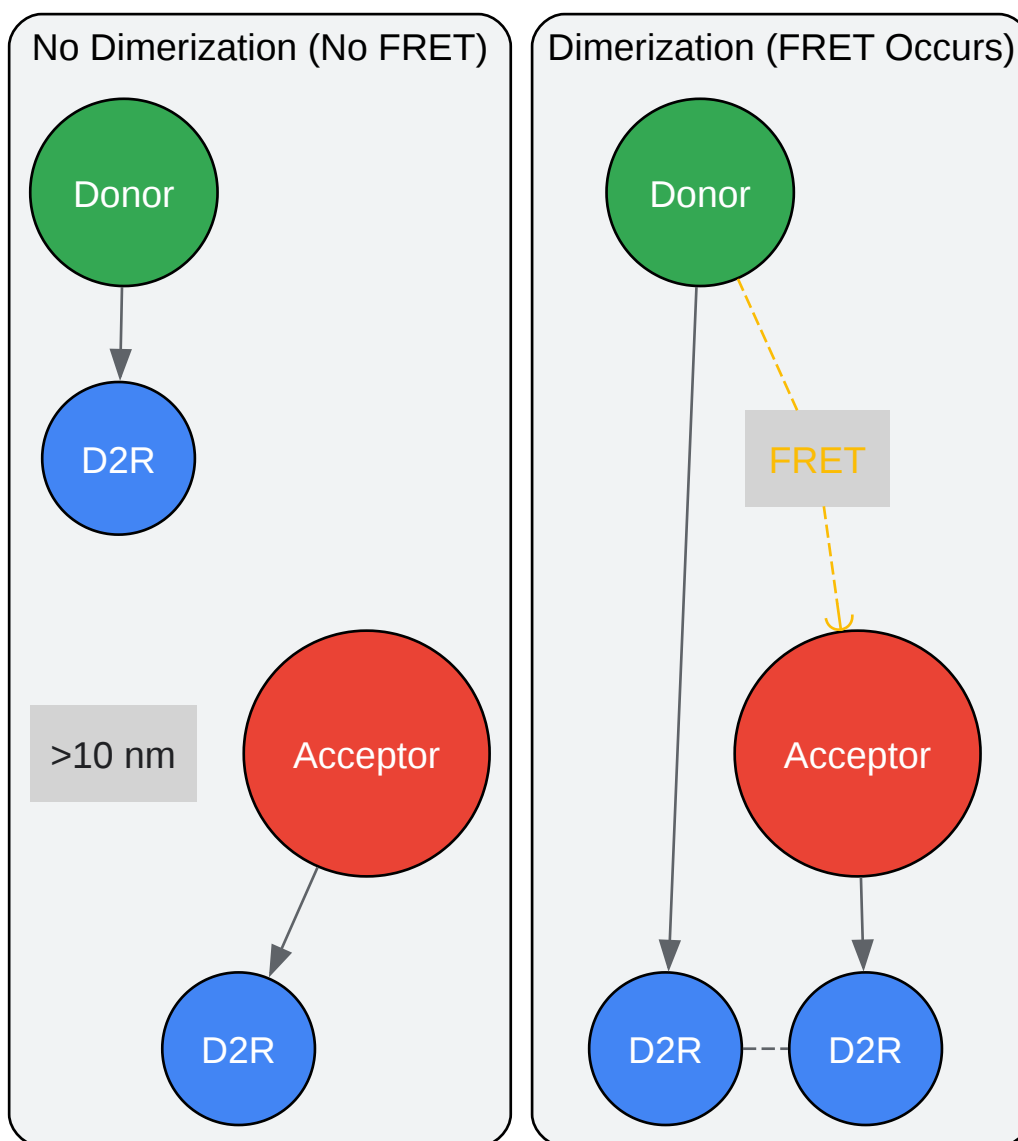
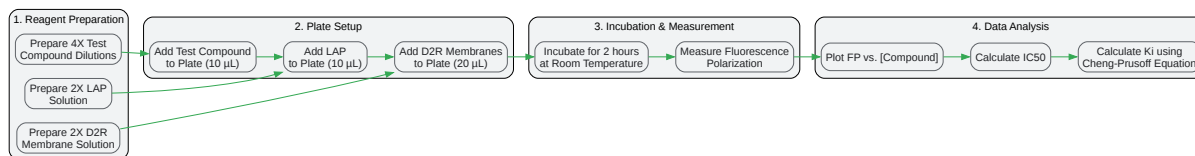
- Membrane preparation from cells expressing Dopamine D2 receptor
- Assay Buffer: 15 mM KH₂PO₄, 5% glycerol, 1 mg/ml BSA, pH 7.2[11]
- Unlabeled test compounds
- Black, 384-well, low-flange microplates[11]
- A microplate reader with FP capabilities

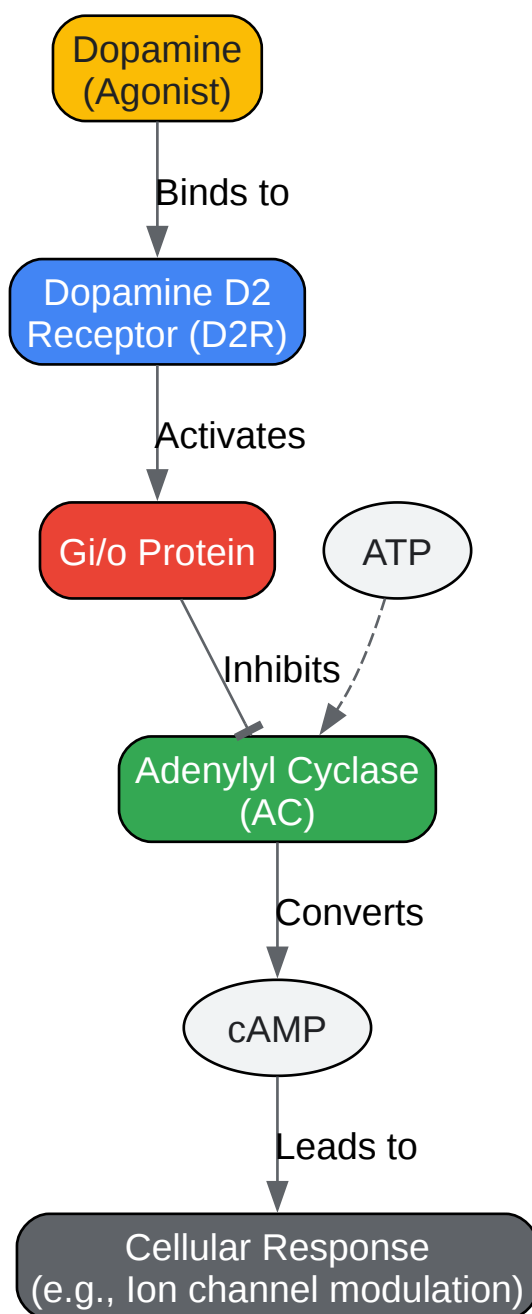
Procedure:

- Preparation of Reagents:
 - Prepare a 2X working solution of LAP in Assay Buffer. The final concentration should be around its K_d value for the D2 receptor.
 - Prepare a 2X working solution of the D2 receptor membrane preparation in Assay Buffer. The concentration should be optimized to give a sufficient FP window.
 - Prepare serial dilutions of the unlabeled test compound at 4X the final desired concentrations in Assay Buffer.
- Assay Plate Setup (384-well format):
 - Add 10 µL of the 4X test compound dilutions to the appropriate wells. For control wells, add 10 µL of Assay Buffer (for total binding) or a high concentration of a known D2 antagonist (for non-specific binding).
 - Add 10 µL of the 2X LAP solution to all wells.
 - To initiate the binding reaction, add 20 µL of the 2X D2 receptor membrane preparation to all wells.
 - The final volume in each well will be 40 µL.
- Incubation:

- Seal the plate and incubate at room temperature for 2 hours, protected from light. The incubation time should be sufficient to reach binding equilibrium.
- Measurement:
 - Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the LAP fluorophore.
- Data Analysis:
 - Plot the FP values against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of LAP).
 - Calculate the inhibitor constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [LAP] / K_d)$ where [LAP] is the concentration of LAP used and K_d is the dissociation constant of LAP for the D2 receptor.

Workflow Diagram: Competitive FP Assay





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- To cite this document: BenchChem. [Application Notes and Protocols for Lantanilic Acid Probe (LAP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1494964#using-lantanilic-acid-as-a-molecular-probe]

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